(1-Methylcyclohexyl)methanamine hydrochloride
Description
IUPAC Nomenclature and Alternative Designations
The systematic IUPAC name for this compound is (1-methylcyclohexyl)methanamine hydrochloride , reflecting its cyclohexane backbone substituted with a methyl group at position 1 and a methanamine group at the same carbon, with a hydrochloride counterion. Alternative designations include:
- CAS Registry Number : 1082650-61-0
- Molecular Formula : C₈H₁₈ClN (derived from the free base C₈H₁₇N combined with HCl)
- Enamine Catalog Number : ENA370562886
- Synonym : 1-(1-Methylcyclohexyl)methanamine hydrochloride
The compound is distinct from structurally similar amines, such as 1-methylcyclohexanamine hydrochloride (C₇H₁₆ClN), which lacks the methanamine side chain.
Stereochemical Configuration and Isomerism
The carbon atom bearing both the methyl and methanamine groups (C1 of the cyclohexane ring) constitutes a chiral center , as it is bonded to four distinct groups:
Despite this chirality, the free base form of the amine may undergo rapid pyramidal inversion at nitrogen, leading to racemization. However, protonation of the amine in the hydrochloride salt form (NH₃⁺Cl⁻) introduces steric and electronic constraints that significantly slow inversion kinetics, enabling isolation of enantiomers under specific conditions.
The stereochemical integrity of this compound makes it valuable in asymmetric synthesis and chiral resolution studies.
Molecular Formula and Atomic Composition
The molecular formula C₈H₁₈ClN corresponds to a molar mass of 163.69 g/mol . The atomic composition is as follows:
| Element | Quantity | Percentage Composition |
|---|---|---|
| Carbon | 8 | 58.92% |
| Hydrogen | 18 | 11.06% |
| Chlorine | 1 | 21.66% |
| Nitrogen | 1 | 8.36% |
The structure comprises a cyclohexane ring with a methyl group and a methanamine side chain at the same carbon, forming a tertiary amine hydrochloride salt .
Crystallographic Properties and Polymorphism
Crystallographic data for this compound remain limited, but its hydrochloride salt form suggests a monoclinic crystal system based on analogous cyclohexylamine derivatives. Key properties include:
Polymorphism has not been documented, but the compound’s conformational flexibility (chair-boat transitions in the cyclohexane ring) may allow for multiple crystalline phases under varying crystallization conditions. X-ray diffraction studies are required to resolve its precise lattice parameters.
Properties
IUPAC Name |
(1-methylcyclohexyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(7-9)5-3-2-4-6-8;/h2-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUKARCXPKBZMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Nitro Precursors
- Starting Material: 1-(Nitromethyl)cyclohexyl acetic acid or its esters.
- Method: Catalytic hydrogenation using palladium on activated carbon (Pd/C) in methanol under atmospheric pressure.
- Procedure: For example, 0.01 mole of 1-(nitromethyl)cyclohexyl acetic acid is hydrogenated in 50 mL methanol with 0.2 g Pd/C catalyst. After completion, the catalyst is filtered off, and the filtrate is concentrated. Addition of tetrahydrofuran (THF) induces crystallization of the amine product.
- Yield and Purity: Yields of 51-80% have been reported with melting points around 164-169 °C, indicating good purity.
This method is scalable and suitable for laboratory and industrial synthesis due to mild conditions and relatively high yields.
Reduction of Nitrile Precursors
- Starting Material: (5-Isopropylidene-2-methyl-cyclohexyl)carbonitrile.
- Method: Reduction using complex hydrides such as lithium aluminum hydride (LiAlH4) or diisopropylaluminum hydride (DIBAL-H).
- Procedure: The nitrile is converted to the corresponding aldehyde intermediate, which is further reduced to the amine. Conditions typically involve low temperatures (50-100 °C) and hydrogen pressures (20-50 bar) when catalytic hydrogenation is used.
- Alternative: Hydrolysis of nitrile to carboxylic acid followed by reduction also provides access to the amine.
This approach allows access to structurally related amines and can be adapted for derivatives.
Conversion to Hydrochloride Salt
Once the free amine is synthesized, it is converted to the hydrochloride salt to improve stability and solubility.
- Reaction: (1-Methylcyclohexyl)methanamine + HCl → this compound.
- Conditions: Typically carried out at room temperature under anhydrous conditions to avoid hydrolysis.
- Industrial Scale: Large-scale reactors are used to mix the amine with hydrochloric acid, followed by purification through crystallization or filtration.
- Purification: Recrystallization from ethanol/water or ethyl acetate/hexane yields high-purity hydrochloride salt.
Summary of Preparation Methods and Conditions
| Step | Starting Material | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reduction of nitro compound | 1-(Nitromethyl)cyclohexyl acetic acid | Pd/C catalyst, H2 | Methanol, atmospheric pressure, RT | 51-80 | Mild conditions, filtration of catalyst |
| Reduction of nitrile | (5-Isopropylidene-2-methyl-cyclohexyl)carbonitrile | LiAlH4 or DIBAL-H, or catalytic hydrogenation | 50-100 °C, 20-50 bar H2 | Not specified | Multi-step via aldehyde intermediate |
| Reductive amination (general) | Cyclohexyl ketone derivatives | NH3 or amine source, NaCNBH3 | Room temperature, anhydrous | Not specified | Common for related amines |
| Hydrochloride salt formation | (1-Methylcyclohexyl)methanamine | HCl | Room temperature, anhydrous | Quantitative | Crystallization for purification |
Research Findings and Industrial Relevance
- The catalytic hydrogenation of nitro precursors remains the most straightforward and widely used method due to its simplicity and scalability.
- Reduction of nitriles offers flexibility for synthesizing analogues but requires careful control of reaction conditions and handling of reactive hydride reagents.
- Industrial processes emphasize controlled reaction environments and purification techniques to ensure product consistency and purity.
- The hydrochloride salt form enhances the compound’s stability and water solubility, which is critical for downstream applications in chemical synthesis and pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions: (1-Methylcyclohexyl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Acid-Base Reactions: As an amine, it can act as a base and react with acids to form salts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield an N-alkylated amine .
Scientific Research Applications
Chemistry: (1-Methylcyclohexyl)methanamine hydrochloride is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: In biological research, this compound can be used to study the effects of amine derivatives on biological systems. It may also serve as a precursor for the synthesis of pharmaceutical compounds .
Industry: Industrially, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of (1-Methylcyclohexyl)methanamine hydrochloride involves its interaction with biological molecules. As an amine, it can form hydrogen bonds and ionic interactions with proteins and nucleic acids. These interactions can influence the structure and function of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares (1-Methylcyclohexyl)methanamine hydrochloride with key analogs based on substituent type, molecular weight, and functional groups:
Key Observations :
Spectroscopic and Analytical Comparisons
Table 2: NMR Data for Selected Methanamine Hydrochlorides
Insights :
- Amine Protonation : In all cases, the NH₂ group in methanamine hydrochlorides appears as a broad singlet (~2–4 ppm in ¹H NMR) due to protonation and exchange broadening .
- Substituent Effects : Aromatic or heterocyclic substituents (e.g., furan, thiazole) introduce distinct deshielding effects in ¹³C NMR, as seen in furan-2-yl derivatives (δ ~105–110 ppm) .
Biological Activity
(1-Methylcyclohexyl)methanamine hydrochloride, a compound with significant potential in biological research, exhibits various biological activities that warrant detailed exploration. This article reviews its chemical properties, biological mechanisms, and potential applications in medicine and industry.
- Molecular Formula : CHN·HCl
- Molecular Weight : 165.69 g/mol
- CAS Number : 1082650-61-0
The compound consists of a cyclohexyl structure with a methyl group attached to the nitrogen atom, influencing its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It acts as a monoamine releasing agent, particularly affecting dopamine and norepinephrine levels in the central nervous system (CNS). This modulation can enhance mood and increase energy levels, making it a candidate for therapeutic applications in mood disorders and attention deficit hyperactivity disorder (ADHD) .
Biological Activity Overview
Research indicates that this compound exhibits stimulant properties. In vitro studies have shown that it can increase the release of dopamine in neuronal cultures, suggesting potential applications in treating neurological conditions.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Neurotransmitter Modulation | Increases dopamine and norepinephrine release |
| Stimulant Effects | Enhances mood and energy levels |
| Potential Therapeutic Applications | Mood disorders, ADHD treatment |
Case Studies and Research Findings
Several studies have explored the effects of this compound on various biological systems:
- Dopaminergic Activity : A study demonstrated that this compound significantly increased dopamine release in cultured neurons, indicating its potential as a stimulant .
- Neuropharmacological Effects : Research focusing on similar amine compounds has suggested that modifications in their structure can lead to varied pharmacological profiles. For example, derivatives of phenethylamine often exhibit enhanced CNS activity .
- Toxicity Assessments : Although specific toxicity data for this compound is limited, related compounds have been assessed for their safety profiles, emphasizing the need for comprehensive toxicological studies to evaluate long-term effects .
Applications in Medicine and Industry
The compound is being investigated for its potential use in:
- Pharmaceutical Development : As a precursor for synthesizing drugs targeting neurological conditions.
- Chemical Synthesis : Utilized in producing specialty chemicals due to its unique structural properties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (1-methylcyclohexyl)methanamine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves reductive amination of 1-methylcyclohexanone with methylamine, followed by HCl salt formation. Key parameters include solvent choice (e.g., methanol or THF), temperature control (0–25°C), and stoichiometric ratios of reactants. Sodium borohydride or cyanoborohydride are typical reducing agents, with the latter offering higher selectivity for secondary amines . Purity optimization requires post-synthesis recrystallization using ethanol/water mixtures, monitored by HPLC (>95% purity threshold) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the methylcyclohexyl moiety (δ 1.0–1.5 ppm for methyl protons; δ 20–25 ppm for cyclohexyl carbons) and methanamine group (δ 2.5–3.0 ppm for NH2).
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (MW: 179.68 g/mol) via [M+H]+ ion at m/z 180.1.
- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and amine hydrochloride absorption (~2500 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during weighing and synthesis.
- First Aid : For skin contact, rinse with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .
- Storage : Airtight container in a desiccator at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported purity data for this compound?
- Methodological Answer : Discrepancies (e.g., 95% vs. 97% purity) may arise from analytical method variability. Use orthogonal techniques:
- HPLC-PDA with a C18 column (acetonitrile/0.1% TFA gradient) to quantify impurities.
- Karl Fischer Titration to assess residual moisture, which can skew purity measurements .
- Elemental Analysis (C, H, N) to validate stoichiometric consistency with theoretical values .
Q. What strategies are recommended for studying the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Engagement Assays : Radioligand binding (e.g., 3H-labeled compound) to assess affinity for amine receptors.
- Enzyme Inhibition Studies : Measure IC50 values using fluorogenic substrates (e.g., LOXL2 inhibition assays, if applicable) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation .
Q. How can enantiomeric resolution be achieved for stereoisomers of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) + 0.1% diethylamine.
- Crystallization : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives).
- Circular Dichroism (CD) : Confirm enantiopurity by analyzing Cotton effects at 220–260 nm .
Q. What computational methods support the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., amine oxidases).
- QSAR Modeling : Correlate substituent effects (e.g., cyclohexyl methyl groups) with logP and pKa using MOE or Schrödinger .
- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose novel derivatives via one-step functional group interconversions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
